Benzyl N-(4-bromo-2-chlorophenyl)carbamate
Description
Contextualization of Carbamates within Contemporary Organic Chemistry and Material Science
In modern organic chemistry, the carbamate (B1207046) group is widely utilized as a protecting group for amines, owing to its stability under a variety of reaction conditions and the relative ease of its removal. acs.org This application is crucial in multi-step syntheses of complex molecules, including pharmaceuticals and natural products. acs.org The carbamate linkage is also a cornerstone of polyurethane chemistry, forming the backbone of a vast array of polymers with diverse applications, from flexible foams to rigid plastics. acs.org
In material science, the ability of the carbamate group to form strong hydrogen bonds is exploited in the design of self-healing polymers and supramolecular assemblies. The directionality and strength of these hydrogen bonds can be tuned by altering the substituents on the carbamate nitrogen and oxygen, allowing for precise control over material properties.
Overview of Benzyl (B1604629) N-(4-bromo-2-chlorophenyl)carbamate's Academic Significance and Interdisciplinary Relevance
"Benzyl N-(4-bromo-2-chlorophenyl)carbamate" is a halogenated aromatic carbamate. Its structure, featuring a benzyl protecting group and a dichlorobromophenyl moiety, suggests its primary role as a chemical intermediate in organic synthesis. The presence of multiple halogen atoms on the phenyl ring provides several reactive sites for further functionalization through cross-coupling reactions, nucleophilic aromatic substitution, or metallation.
While specific studies on this compound are not prevalent in the current body of scientific literature, its academic significance can be inferred from the broader interest in halogenated organic compounds. These compounds are of interest in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. scirp.org The lipophilicity, metabolic stability, and binding interactions of a molecule can be significantly altered by the introduction of halogens.
The interdisciplinary relevance of such compounds extends to agrochemical research, where halogenated structures are common in pesticides and herbicides. scirp.org Furthermore, the unique electronic properties imparted by the halogen substituents make such molecules potential building blocks for novel organic electronic materials.
Current Research Landscape and Foundational Studies Pertaining to Halogenated Benzyl Carbamates
The current research landscape for halogenated benzyl carbamates is diverse, with studies often focusing on their synthesis and potential biological activities. For instance, various substituted benzyl carbamates have been synthesized and investigated for their potential as enzyme inhibitors or as agents with ixodicidal (anti-tick) activity. scirp.orgnih.gov
Foundational studies in this area often explore the impact of the type and position of halogen substituents on the chemical reactivity and biological efficacy of the carbamate molecule. For example, research into the synthesis of benzene-based carbamates often involves multi-step reaction sequences, beginning with Friedel-Crafts acylation, followed by halogenation, amination, and finally reaction with a chloroformate to form the carbamate linkage. nih.gov
The crystal structure of related compounds, such as Methyl N-(2-bromo-4-chlorophenyl)carbamate, has been determined, providing valuable insights into the solid-state conformation and intermolecular interactions of these molecules. researchgate.net Such studies are fundamental to understanding the structure-property relationships within this class of compounds.
Chemical and Physical Properties of this compound
The following table summarizes the known chemical and physical properties of "this compound". It is important to note that some of these properties are predicted based on computational models due to the limited experimental data available in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrClNO₂ | chemicalbook.commyskinrecipes.com |
| Molecular Weight | 340.6 g/mol | chemicalbook.commyskinrecipes.com |
| CAS Number | 1259064-47-5 | chemicalbook.com |
| Predicted Boiling Point | 386.7 ± 42.0 °C | chemicalbook.com |
| Predicted Density | 1.564 ± 0.06 g/cm³ | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-bromo-2-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPQJTHMZBDDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes for Benzyl (B1604629) N-(4-bromo-2-chlorophenyl)carbamate and Related Structures
The synthesis of N-aryl carbamates, such as Benzyl N-(4-bromo-2-chlorophenyl)carbamate, traditionally involves several established routes. These methods are foundational to understanding the chemistry of carbamate (B1207046) bond formation.
Approaches Involving Halogenated Anilines and Carbamoylating Agents
A primary and straightforward method for the synthesis of N-aryl carbamates involves the reaction of a halogenated aniline (B41778) with a suitable carbamoylating agent. In the case of this compound, the precursor would be 4-bromo-2-chloroaniline (B1269894). This aniline derivative is reacted with a benzyl haloformate, typically benzyl chloroformate, in the presence of a base to neutralize the hydrogen halide byproduct. This reaction is a classical approach to forming the carbamate linkage.
The general reaction can be summarized as follows:
Ar-NH₂ + Cl-C(O)O-R' → Ar-NH-C(O)O-R' + HCl
Where Ar represents the substituted phenyl group (4-bromo-2-chlorophenyl) and R' represents the benzyl group. The choice of base and solvent is crucial for optimizing the reaction yield and purity of the final product.
Catalytic Systems for Carbamate Bond Formation
Modern synthetic chemistry has seen a significant shift towards catalytic methods to improve efficiency, selectivity, and environmental friendliness. Several catalytic systems have been developed for the formation of carbamate bonds, offering alternatives to traditional stoichiometric reagents.
Palladium-Catalyzed Amination and Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl carbamates. organic-chemistry.orgmit.eduacs.orgmit.eduthieme-connect.com One notable method involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate, where an alcohol is used as a nucleophilic trapping agent. organic-chemistry.orgacs.orgthieme-connect.com This approach allows for the in situ generation of an aryl isocyanate, which then readily reacts with an alcohol, such as benzyl alcohol, to form the desired carbamate. organic-chemistry.orgacs.org The use of aryl triflates can expand the substrate scope of this transformation. mit.edumit.edu This one-pot process is efficient and provides access to a wide range of aryl carbamates. acs.orgthieme-connect.com
A variety of alcohols, including primary, secondary, and sterically hindered ones, can be used in this reaction. organic-chemistry.org The choice of ligand for the palladium catalyst is critical for achieving high yields and can be tailored to the specific substrates.
Copper-Catalyzed Methodologies
Copper-catalyzed reactions represent another important class of methodologies for the synthesis of N-aryl carbamates. acs.orgnih.govrsc.orgrsc.orgorganic-chemistry.org The Chan-Lam coupling reaction, for instance, provides a mild and efficient route by reacting azidoformates with boronic acids in the presence of a copper catalyst, such as copper chloride. acs.orgnih.govorganic-chemistry.org This reaction can proceed at room temperature in an open flask without the need for additional bases or ligands. nih.govorganic-chemistry.org
Another copper-catalyzed approach is the Ullmann-type C-N coupling reaction. rsc.orgrsc.org This method has been successfully employed for the synthesis of N-aryl carbamates from aryl halides and primary carbamates. rsc.orgrsc.org These reactions often require a copper(I) catalyst and can be highly regioselective. rsc.orgrsc.org
Metal-Free and Organocatalytic Strategies
In a push towards more sustainable chemistry, metal-free and organocatalytic strategies for carbamate synthesis have gained significant attention. urv.catorganic-chemistry.orgnih.govcsic.es One approach involves the reaction of arylamines with carbon dioxide to form a carbamic acid intermediate. organic-chemistry.org This intermediate can then be dehydrated using activated sulfonium (B1226848) reagents to generate an isocyanate, which is subsequently trapped by an alcohol to yield the carbamate. organic-chemistry.org
Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to effectively catalyze the formation of N-aryl carbamates from cyclic carbonates and aromatic amines under mild, solvent-free conditions. urv.catcsic.es This method is chemo- and site-selective and proceeds via a proposed proton-relay mechanism. urv.catcsic.es
One-Pot and Multicomponent Synthesis Strategies for Carbamate Derivatives
One-pot and multicomponent reactions are highly desirable in synthetic chemistry as they reduce the number of purification steps, save time, and minimize waste. Several such strategies have been developed for the synthesis of carbamate derivatives. researchgate.netorganic-chemistry.orgnih.govbenthamdirect.com
For example, a one-pot synthesis of methyl N-phenyl carbamate has been achieved from aniline, urea, and methanol (B129727) using a KNO₃ modified zeolite HY catalyst. researchgate.net Another versatile one-pot procedure involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides from amines, which then react with phenols to form O-aryl carbamates. organic-chemistry.org
Three-component coupling reactions of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate and a catalyst such as tetrabutylammonium (B224687) iodide also provide an efficient route to carbamates. acs.org These methods highlight the ongoing efforts to develop more streamlined and efficient synthetic protocols for this important class of compounds.
Below is a table summarizing various synthetic approaches to N-aryl carbamates:
| Methodology | Catalyst/Reagent | Starting Materials | Key Features |
| Classical Synthesis | Base | Halogenated Aniline, Benzyl Chloroformate | Stoichiometric, well-established |
| Palladium-Catalyzed Coupling | Palladium complex, Ligand | Aryl Halide/Triflate, Sodium Cyanate, Alcohol | One-pot, in situ isocyanate formation, broad scope organic-chemistry.orgacs.org |
| Copper-Catalyzed Chan-Lam Coupling | Copper(II) Chloride | Azidoformate, Boronic Acid | Mild conditions, room temperature, no additional base/ligand needed acs.orgnih.govorganic-chemistry.org |
| Copper-Catalyzed Ullmann Coupling | Copper(I) salt | Aryl Halide, Primary Carbamate | Regioselective C-N bond formation rsc.orgrsc.org |
| Metal-Free Dehydrative Coupling | Activated Sulfonium Reagent | Arylamine, CO₂, Alcohol | Avoids transition metals, uses CO₂ as a C1 source organic-chemistry.org |
| Organocatalytic Aminolysis | TBD | Cyclic Carbonate, Aromatic Amine | Metal-free, mild, solvent-free conditions urv.catcsic.es |
| One-Pot from Aniline and Urea | Modified Zeolite | Aniline, Urea, Alcohol | Heterogeneous catalysis researchgate.net |
| Three-Component Coupling | Cs₂CO₃, TBAI | Amine, CO₂, Alkyl Halide | Efficient, utilizes CO₂ acs.org |
Modifications Based on Amino-Dehalogenation Reactions
The primary and most established method for synthesizing this compound is through the reaction of 4-bromo-2-chloroaniline with benzyl chloroformate. This transformation can be understood within the framework of an amino-dehalogenation reaction, more specifically, a nucleophilic acyl substitution. In this context, the "amino" component, the 4-bromo-2-chloroaniline, acts as the nucleophile. The "dehalogenation" occurs as this nucleophile attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of a chloride ion.
This reaction is fundamental for creating the carbamate linkage and is a widely used strategy for the synthesis of various carbamate derivatives. wikipedia.org The process typically requires the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise react with the starting amine, rendering it non-nucleophilic and halting the reaction. savemyexams.com
Mechanistic Insights into Carbamate Bond Formation
The formation of the carbamate bond in this compound is a classic example of a nucleophilic addition-elimination reaction. This multi-step process is characteristic of reactions involving acyl halides and nucleophiles.
Nucleophilic Addition-Elimination Reaction Mechanisms
The mechanism proceeds through a well-defined sequence of events:
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-bromo-2-chloroaniline attacking the electrophilic carbonyl carbon of benzyl chloroformate. The high electronegativity of the oxygen and chlorine atoms makes this carbon particularly susceptible to nucleophilic attack. savemyexams.com
Formation of a Tetrahedral Intermediate: This attack leads to the breaking of the carbon-oxygen pi bond, with the electrons moving to the oxygen atom. The result is the formation of a transient, unstable tetrahedral intermediate containing a negatively charged oxygen atom and a positively charged nitrogen atom.
Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. Chlorine is an effective leaving group, which facilitates this step. savemyexams.com
Deprotonation: The final step involves the removal of a proton from the nitrogen atom by a base present in the reaction mixture. This neutralizes the positive charge on the nitrogen, yielding the final stable carbamate product.
This addition-elimination pathway is a cornerstone of acyl transfer chemistry and is well-supported by extensive kinetic and spectroscopic studies on similar reactions. koreascience.kr
Exploration of Reaction Intermediates and Transition States
The key reaction intermediate in this synthesis is the tetrahedral species formed during the nucleophilic attack. This intermediate is high in energy and not isolable, existing only for a fleeting moment on the reaction coordinate. Its existence is inferred from mechanistic studies of analogous reactions.
The reaction proceeds through at least two transition states:
First Transition State: The energy maximum reached during the initial nucleophilic attack of the amine on the benzyl chloroformate, leading to the formation of the tetrahedral intermediate.
Second Transition State: The energy maximum associated with the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group.
Optimization of Reaction Conditions for Yield and Selectivity
Achieving a high yield and purity of this compound requires careful optimization of various reaction parameters, including solvent systems, temperature, and strategies to prevent the formation of unwanted byproducts.
Influence of Solvent Systems and Temperature Profiles
For carbamate synthesis using chloroformates, aprotic solvents such as toluene, dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed to avoid solvolysis of the highly reactive chloroformate. rsc.org The optimal conditions are typically determined empirically for each specific substrate combination.
| Parameter | Condition | General Effect on Yield/Conversion | Rationale | Reference |
|---|---|---|---|---|
| Temperature | Low (e.g., 60°C) | Lower conversion | Insufficient thermal energy to overcome the activation barrier, leading to a slower reaction rate. | nih.govacs.org |
| Optimal (e.g., 70-110°C) | High conversion and good selectivity | Provides sufficient energy for the desired reaction to proceed efficiently without significantly promoting side reactions. | rsc.orgnih.govacs.org | |
| High (e.g., >110°C) | Increased byproduct formation | Favors side reactions such as N-alkylation or decomposition, which can compete with the desired carbamate formation. | nih.govacs.org | |
| Solvent | Aprotic Nonpolar (e.g., Toluene) | Good yields | Solubilizes organic reactants without interfering with the reactive chloroformate. | rsc.org |
| Aprotic Polar (e.g., DMSO, DMF) | Low conversion | While polar, these solvents can sometimes lead to lower conversion rates in certain base/substrate systems. | rsc.org | |
| Ethereal (e.g., Dioxane) | Very low conversion/No reaction | May not be suitable for this reaction type, leading to poor outcomes. | rsc.org |
Strategies for Minimizing Byproduct Formation
Key strategies for minimizing these unwanted products include:
Use of a Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is added to scavenge the HCl produced, preventing the formation of the amine hydrochloride salt.
Stoichiometric Control: Precise control over the molar ratios of the reactants ensures that the primary reaction is favored. Using a slight excess of one reactant can sometimes drive the reaction to completion, but a large excess can lead to side reactions.
Temperature Management: Maintaining the optimal temperature profile is crucial. As noted, excessively high temperatures can favor the formation of N-alkylated byproducts. nih.govacs.org
Controlled Addition: Slow, dropwise addition of the highly reactive benzyl chloroformate to the amine solution can help to control the reaction rate and minimize localized high concentrations that might lead to side reactions.
| Byproduct | Formation Mechanism | Mitigation Strategy | Reference |
|---|---|---|---|
| 4-bromo-2-chloroaniline hydrochloride | Reaction of the starting amine with the HCl byproduct. | Addition of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize HCl as it is formed. | savemyexams.com |
| N,N'-bis(4-bromo-2-chlorophenyl)urea | Can form if the starting amine reacts with phosgene (B1210022) impurities or if the carbamate product is unstable under the reaction conditions. | Use high-purity starting materials. Avoid harsh conditions (e.g., high heat, strong acids) that could decompose the product or chloroformate. | google.com |
| N-alkylated amine | The amine nucleophile attacks the alkylating agent (e.g., an alkyl halide) instead of the intended carbonyl source. | Ensure the reactivity of the carbonyl source (benzyl chloroformate) is much higher than any competing alkylating agents. Maintain optimal temperature to favor carbamate formation. | nih.govacs.org |
In-Depth Analysis of this compound Reveals Complex Structural Features
An extensive review of available scientific literature and crystallographic databases indicates a notable absence of detailed experimental studies specifically focused on the advanced structural elucidation of this compound. While this compound is cataloged and available through various chemical suppliers, dedicated research into its solid-state structure via X-ray crystallography and its solution-state conformation through high-resolution spectroscopy has not been published in accessible peer-reviewed journals.
Consequently, a thorough and scientifically accurate article based on detailed research findings for this compound, adhering to the specific structural and spectroscopic analysis points requested, cannot be generated at this time. The required experimental data—including precise molecular conformation, torsion angles, hydrogen bonding networks, crystal packing motifs from X-ray crystallography, proton and carbon connectivity from NMR spectroscopy, and functional group analysis from IR and Raman spectroscopy—is not present in the public scientific domain for this specific molecule.
To provide the requested in-depth analysis, primary research involving the synthesis, crystallization, and subsequent spectroscopic and crystallographic characterization of this compound would be necessary. Such an investigation would yield the precise data points required for a comprehensive discussion of its molecular architecture and behavior.
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Solution-State Spectroscopic Characterization
Mass Spectrometry for Molecular Ion and Fragmentation Pathways
Mass spectrometry serves as a critical analytical technique for the structural elucidation of "Benzyl N-(4-bromo-2-chlorophenyl)carbamate," providing definitive confirmation of its molecular weight and offering detailed insights into its fragmentation patterns under ionization. Analysis of this compound reveals a distinct molecular ion peak and a series of characteristic fragment ions that are instrumental in confirming its proposed structure.
The molecular weight of Benzyl (B1604629) N-(4-bromo-2-chlorophenyl)carbamate is 340.6 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be expected to appear at a mass-to-charge ratio (m/z) corresponding to this molecular weight. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would lead to a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens. The most abundant isotopic combination would be [C₁₄H₁₁⁷⁹Br³⁵ClNO₂]⁺.
The fragmentation of this compound is predicted to follow pathways characteristic of benzyl esters and substituted aromatic compounds. Key bond cleavages are anticipated at the carbamate (B1207046) linkage and within the benzyl and substituted phenyl moieties.
One of the most prominent fragmentation pathways for benzyl-containing compounds is the formation of the stable tropylium (B1234903) ion. This involves the cleavage of the benzylic C-O bond, leading to the formation of a C₇H₇⁺ cation.
Another significant fragmentation pathway involves the cleavage of the N-C bond of the carbamate group. This can lead to the formation of an isocyanate radical cation derived from the substituted phenyl ring, or alternatively, the loss of carbon dioxide.
Cleavage can also occur at the C-N bond, separating the substituted phenylamine portion from the benzyl chloroformate moiety. This would result in ions corresponding to the 4-bromo-2-chloroaniline (B1269894) radical cation. Subsequent fragmentation of this ion would be influenced by the halogen substituents.
Based on these principles, a proposed fragmentation pattern and a corresponding data table of expected key ions can be constructed.
Research Findings and Data
Detailed analysis of the expected mass spectrum of this compound allows for the prediction of several key fragment ions. The following interactive table summarizes these predicted fragments, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z (Proposed) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 340/342/344 | [C₁₄H₁₁BrClNO₂]⁺ | Molecular Ion [M]⁺ |
| 205/207/209 | [C₆H₄BrClN]⁺ | Cleavage of the carbamate ester linkage |
| 107 | [C₇H₇O]⁺ | Cleavage leading to the benzyl portion with an oxygen |
| 91 | [C₇H₇]⁺ | Formation of the tropylium ion |
Table 1. Proposed Mass Spectrometry Fragmentation Data for this compound
This detailed fragmentation analysis, combining the identification of the molecular ion with the characterization of its key fragment ions, provides a robust method for the structural confirmation of this compound.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation for the electronic structure of the molecule, providing detailed insights into its geometry and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For Benzyl (B1604629) N-(4-bromo-2-chlorophenyl)carbamate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. mdpi.com This computational approach minimizes the energy of the molecule to predict its ground-state conformation.
Once the geometry of Benzyl N-(4-bromo-2-chlorophenyl)carbamate is optimized using DFT, a detailed analysis of its structural parameters can be undertaken. This involves the precise calculation of all bond lengths and bond angles within the molecule. These theoretical values can be compared with experimental data if available, for example from X-ray crystallography of similar compounds, to validate the computational model.
Furthermore, the distribution of electronic charge across the molecule can be calculated. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide insights into the partial atomic charges on each atom. This information is vital for understanding intermolecular interactions, as it highlights the electrophilic and nucleophilic sites within the molecule. For this compound, this would reveal the charge distribution around the bromine and chlorine substituents on the phenyl ring, the carbamate (B1207046) linkage, and the benzyl group.
Table 1: Hypothetical Calculated Structural Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.90 Å |
| Bond Length | C-Cl | 1.74 Å |
| Bond Length | C=O (carbamate) | 1.23 Å |
| Bond Length | N-C (carbamate) | 1.35 Å |
| Bond Angle | C-N-C (carbamate) | 120.5° |
| Bond Angle | O=C-N (carbamate) | 125.0° |
Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules. Actual calculated values would require a specific DFT study on this compound.
Molecular Dynamics Simulations for Conformational Sampling and Stability
While QM calculations provide a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations can be used to explore its conformational landscape. The molecule is placed in a simulated environment (e.g., a box of solvent molecules like water) and its atomic motions are tracked over a period of time, typically nanoseconds to microseconds.
This process, known as conformational sampling, allows for the identification of various low-energy conformations that the molecule can adopt in solution. The stability of these different conformations can then be assessed by analyzing their potential energies and the time the molecule spends in each state. This is particularly important for flexible molecules like this compound, which has several rotatable bonds.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Descriptors and Predictive Frameworks
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While this article excludes in vivo efficacy, QSAR can be used to predict various physicochemical properties or in vitro activities.
For this compound, a QSAR model would begin with the calculation of a wide range of theoretical molecular descriptors. These descriptors quantify different aspects of the molecule's structure and can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular volume, surface area, shape indices.
Electronic descriptors: Dipole moment, polarizability, HOMO/LUMO energies.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a predictive model that correlates a subset of these descriptors with a specific property of interest. Such a framework could be used to predict properties like solubility, lipophilicity (logP), or binding affinity to a particular protein.
Molecular Docking and Binding Site Prediction (excluding in vivo efficacy)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking could be used to predict its binding mode and affinity to a specific protein target.
The process involves placing the flexible ligand (this compound) into the binding site of a rigid or flexible receptor (a protein). A scoring function is then used to estimate the binding affinity for different poses of the ligand. The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. This information is invaluable for understanding the molecular basis of interaction, even in the absence of in vivo efficacy data.
Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can also be used to predict the spectroscopic properties of a molecule. For this compound, theoretical calculations can provide predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
DFT calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks in its IR and Raman spectra. Similarly, the chemical shifts and coupling constants for the ¹H and ¹³C atoms can be calculated to predict the NMR spectrum. These computationally predicted spectra can then be compared with experimentally obtained spectra to confirm the structure of the synthesized compound and to aid in the assignment of experimental spectral features.
Chemical Reactivity and Transformations
Derivatization Strategies and Functional Group Transformations
The presence of both bromine and chlorine atoms on the phenyl ring allows for selective derivatization, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of aryl bromides and chlorides under these conditions (C-Br bonds are generally more reactive than C-Cl bonds) enables stepwise and site-selective modifications.
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the aryl halide with an organoboron compound. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to selectively substitute the bromine atom while leaving the chlorine atom intact. For instance, coupling with various arylboronic acids can introduce new aryl substituents at the 4-position. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds. It can be employed to replace the bromine or chlorine atom with a variety of primary or secondary amines, leading to the synthesis of N-aryl carbamate (B1207046) derivatives with diverse amino substituents.
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling provides a reliable method for forming carbon-carbon bonds between the aryl halide and a terminal alkyne.
Nucleophilic Aromatic Substitution (SNAr): While less common for unactivated aryl halides, the presence of the carbamate group, which can influence the electronic properties of the ring, might facilitate SNAr reactions under forcing conditions or with highly nucleophilic reagents. wikipedia.orglibretexts.org The relative positions of the halogens and the carbamate group are crucial in determining the feasibility and regioselectivity of such reactions. libretexts.org
A summary of potential derivatization reactions at the halogen sites is presented in the table below.
| Reaction | Reagents/Catalyst | Product Type | Selective Position |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivative | Primarily at the C-Br bond |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | N-Aryl amine derivative | C-Br or C-Cl depending on conditions |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne derivative | Primarily at the C-Br bond |
The benzyl (B1604629) group of the carbamate is susceptible to several transformations, primarily involving cleavage or modification of the benzylic C-O bond or reactions at the benzylic carbon.
Hydrogenolysis: The most common reaction involving the benzyl group is its reductive cleavage through catalytic hydrogenation. researchgate.nettotal-synthesis.com This reaction, typically carried out with hydrogen gas and a palladium on carbon (Pd/C) catalyst, results in the formation of the corresponding N-(4-bromo-2-chlorophenyl)carbamic acid, which readily decarboxylates to yield 4-bromo-2-chloroaniline (B1269894). total-synthesis.com This serves as a standard method for deprotection of the benzyl carbamate. organic-chemistry.org
Oxidation: The benzylic carbon can be oxidized under specific conditions. masterorganicchemistry.comyoutube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the benzyl group and formation of benzoic acid. masterorganicchemistry.com Milder, more selective oxidation methods could potentially yield the corresponding benzoyl derivative, although this is less common for benzyl carbamates.
Cleavage and Hydrolysis Reactions of the Carbamate Linkage
The carbamate linkage in Benzyl N-(4-bromo-2-chlorophenyl)carbamate can be cleaved under various conditions, which is a critical aspect of its use as a protecting group for amines.
Acidic Hydrolysis: Treatment with strong acids, such as concentrated hydrochloric acid or trifluoroacetic acid, can effect the hydrolysis of the carbamate. rsc.orgfishersci.co.uk The reaction proceeds through protonation of the carbamate oxygen, followed by nucleophilic attack of water and subsequent elimination of benzyl alcohol and decarboxylation to give 4-bromo-2-chloroaniline.
Basic Hydrolysis: Carbamates are generally more stable to basic conditions than esters. However, strong bases like sodium hydroxide (B78521) at elevated temperatures can induce hydrolysis. nih.gov The mechanism can involve direct nucleophilic attack of the hydroxide ion at the carbonyl carbon (BAC2) or an elimination-addition pathway (E1cB) involving deprotonation of the carbamate nitrogen. nih.gov
Reductive Cleavage: As mentioned in the previous section, catalytic hydrogenolysis is a mild and efficient method for cleaving the benzyl carbamate linkage, yielding the free amine after decarboxylation. researchgate.nettotal-synthesis.com Other reducing agents, such as samarium iodide, have also been shown to cleave benzyl carbamates.
The following table summarizes the conditions for carbamate cleavage.
| Cleavage Method | Reagents | Products |
| Acidic Hydrolysis | Strong acid (e.g., HCl, TFA) in water | 4-Bromo-2-chloroaniline, Benzyl alcohol, CO₂ |
| Basic Hydrolysis | Strong base (e.g., NaOH), heat | 4-Bromo-2-chloroaniline, Benzyl alcohol, Carbonate |
| Hydrogenolysis | H₂, Pd/C | 4-Bromo-2-chloroaniline, Toluene, CO₂ |
Intramolecular Cyclization and Rearrangement Pathways
The ortho-chloro substituent on the phenyl ring presents the possibility for intramolecular cyclization reactions. Under suitable conditions, such as the presence of a strong base or a transition metal catalyst, the carbamate nitrogen could potentially act as a nucleophile, displacing the adjacent chlorine atom to form a five-membered heterocyclic ring, a benzoxazolone derivative. However, such reactions often require activation of the aryl halide or specific catalytic systems.
Rearrangement reactions of carbamates are also known. For instance, the Snieckus-Fries rearrangement of aryl carbamates can occur upon treatment with a strong base, leading to the migration of the carbamoyl (B1232498) group to an ortho position on the aromatic ring. nih.gov In the case of this compound, this could potentially lead to the formation of a substituted salicylic (B10762653) acid amide derivative.
Reactivity with Specific Reagents and Reaction Mechanisms (e.g., chlorothionoformates)
The reaction of carbamates with specific reagents can lead to further functionalization. For example, the conversion of the carbamate to a thionocarbamate can be achieved. While direct reaction with chlorothionoformates is not the standard method for this transformation from a carbamate, the analogous reaction of an alcohol with a chlorothionoformate is a known route to O-aryl thionocarbamates. researchgate.net A more plausible pathway for the synthesis of the corresponding thionocarbamate from this compound would involve a two-step process: cleavage of the carbamate to the aniline (B41778), followed by reaction with a thiophosgene (B130339) equivalent or a related reagent.
Alternatively, the Newman-Kwart rearrangement offers a pathway to isomerize O-thiocarbamates to S-thiocarbamates, which are valuable synthetic intermediates. wikipedia.org This reaction, however, requires the initial synthesis of the O-thiocarbamate analogue.
Exploration of Molecular Level Biological Interactions and Pathways
Receptor Binding and Ligand-Receptor Interactions (in vitro focus, e.g., 5-HT2A/2C receptors)
No receptor binding assays or ligand-receptor interaction studies for Benzyl (B1604629) N-(4-bromo-2-chlorophenyl)carbamate with 5-HT2A/2C receptors or other receptors have been published.
Cellular Pathway Modulation in Controlled In Vitro Models
Antimicrobial and Antibiofilm Mechanisms (in vitro activity):There are no specific studies available that evaluate the in vitro antimicrobial or antibiofilm efficacy and mechanisms of Benzyl N-(4-bromo-2-chlorophenyl)carbamate against bacterial or fungal strains.
Due to the absence of specific research findings for this compound in these areas, it is not possible to provide a scientifically accurate and detailed article as requested.
Molecular Interactions with Parasite Life Cycle Stages (in vitro models, e.g., Plasmodium falciparum)
There is currently no available research data detailing the molecular interactions of this compound with any life cycle stage of the malaria parasite, Plasmodium falciparum, in in vitro models. Scientific inquiry into the potential antimalarial properties or any other form of interaction between this specific carbamate (B1207046) derivative and P. falciparum has not been reported in the accessible literature. Consequently, no data on its mechanism of action, potential molecular targets within the parasite, or its efficacy against chloroquine-resistant or sensitive strains can be provided.
Investigations into Lipoprotein Lipase (B570770) Activity in Biochemical Assays
Similarly, information regarding the effect of this compound on lipoprotein lipase (LPL) activity is absent from the current body of scientific publications. Biochemical assays to determine whether this compound acts as an inhibitor, activator, or has no effect on the enzymatic activity of LPL have not been described. Therefore, no data tables or detailed research findings on its inhibitory concentration (IC50) or activation potential can be presented.
While research exists on the biological activities of other carbamate compounds, including their roles as enzyme inhibitors, these findings are not applicable to this compound. The specific biological and molecular interactions of a chemical compound are determined by its unique structure, and data cannot be extrapolated from different, albeit structurally related, molecules.
Applications in Advanced Organic Synthesis
Utilization as a Protecting Group Strategy in Multistep Synthesis
The benzyl (B1604629) carbamate (B1207046) (Cbz or Z) group is a cornerstone in the strategic protection of amines during multistep organic synthesis. acs.org Its stability under a wide range of reaction conditions, coupled with the facility of its removal, makes it an invaluable tool for chemists. In the context of Benzyl N-(4-bromo-2-chlorophenyl)carbamate, the Cbz group effectively masks the reactivity of the secondary amine, preventing its participation in undesired side reactions while other parts of the molecule are being modified.
The utility of the Cbz group in this specific molecule is amplified by the presence of the bromo and chloro substituents on the phenyl ring. These halogens provide handles for a variety of cross-coupling reactions. The robust nature of the benzyl carbamate protecting group allows for the selective functionalization of the aromatic ring without compromising the integrity of the protected amine.
Table 1: Orthogonal Deprotection Strategies for Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions |
| Benzyl carbamate | Cbz, Z | Catalytic hydrogenation (e.g., H₂, Pd/C), strong acids (e.g., HBr/AcOH) |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., trifluoroacetic acid) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine) |
This table illustrates the orthogonality of the Cbz group, allowing for its selective removal in the presence of other common amine protecting groups.
The selective deprotection of the Cbz group in this compound can be achieved under mild conditions, most commonly through catalytic hydrogenation. This process typically involves the use of a palladium catalyst (Pd/C) and a hydrogen source, which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. This clean and efficient deprotection method is compatible with a wide array of functional groups, further highlighting the strategic advantage of employing this protecting group.
Role as a Versatile Building Block in the Construction of Complex Organic Molecules
Beyond its role as a protected amine, this compound serves as a highly versatile building block for the synthesis of more complex organic molecules. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the aromatic ring opens up avenues for sequential and site-selective cross-coupling reactions. This differential reactivity is a key feature that synthetic chemists can exploit to introduce a variety of substituents in a controlled manner.
For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the selective functionalization at the C4 position (para to the carbamate) while leaving the C2 position (ortho to the carbamate) intact for subsequent transformations. This stepwise approach is crucial for the regioselective synthesis of polysubstituted aromatic compounds.
Table 2: Potential Sequential Cross-Coupling Reactions of this compound
| Step | Reaction Type | Position of Functionalization | Potential Reagent |
| 1 | Suzuki Coupling | C4 (Br) | Arylboronic acid |
| 2 | Buchwald-Hartwig Amination | C2 (Cl) | Amine |
| 1 | Sonogashira Coupling | C4 (Br) | Terminal alkyne |
| 2 | Heck Coupling | C2 (Cl) | Alkene |
This table provides hypothetical examples of how the differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions.
Following the desired modifications of the aromatic ring, the carbamate can be deprotected to reveal the free amine, which can then participate in further reactions such as N-alkylation, N-arylation, or cyclization to form heterocyclic structures. This strategic unmasking of the amine functionality at a late stage of the synthesis provides access to a diverse range of complex molecules that would be challenging to prepare through other routes.
Contribution to the Development of Novel Synthetic Methodologies and Reagents
The unique structural features of this compound make it an excellent substrate for the development and optimization of new synthetic methodologies. The presence of both a directing group (the carbamate) and reactive halogen sites allows researchers to explore novel transition-metal-catalyzed reactions, particularly in the realm of C-H activation and functionalization.
The carbamate group can act as a directing group, facilitating the ortho-C-H activation of the aromatic ring. While the ortho position is already substituted with a chlorine atom in this specific molecule, the principles can be applied to the development of methodologies for related substrates. The electronic and steric environment provided by the carbamate and the halogens can influence the regioselectivity and efficiency of such transformations.
Furthermore, the synthesis of this compound itself, typically from 4-bromo-2-chloroaniline (B1269894) and benzyl chloroformate, provides a platform for refining and developing more efficient and environmentally benign methods for carbamate formation. Research in this area could focus on a variety of catalytic systems for the efficient synthesis of N-aryl carbamates. mit.eduorganic-chemistry.org
Use in Catalyst Development and Ligand Design
While direct applications of this compound in catalyst development are not extensively documented, its structural motifs are relevant to the design of novel ligands for transition-metal catalysis. The N-aryl carbamate framework can be incorporated into more complex molecular structures to create bidentate or polydentate ligands.
The electronic properties of the aromatic ring, which can be tuned by the presence of the bromo and chloro substituents, can influence the coordination properties of the resulting ligand and, consequently, the reactivity and selectivity of the metal catalyst. For example, the synthesis of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands incorporating the 4-bromo-2-chlorophenylamino moiety could lead to catalysts with unique properties for various cross-coupling and C-H functionalization reactions.
The development of new catalysts is a critical area of research in organic synthesis, and the exploration of readily accessible and modifiable building blocks like this compound is essential for driving innovation in this field. The potential to systematically vary the electronic and steric properties of ligands derived from this compound makes it an attractive starting point for the design of next-generation catalysts.
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Sustainable Synthesis
Traditional methods for synthesizing carbamates often involve hazardous reagents and generate significant waste. The principles of green chemistry offer a roadmap to more sustainable and environmentally friendly synthetic protocols. Future research in this area for Benzyl (B1604629) N-(4-bromo-2-chlorophenyl)carbamate could focus on several key strategies:
Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Recent studies have demonstrated the efficacy of esterases, such as the one from Pyrobaculum calidifontis VA1, in catalyzing the synthesis of various carbamates in aqueous media with high yields. nih.govrsc.org Future work could explore the application of this or other promiscuous enzymes for the synthesis of Benzyl N-(4-bromo-2-chlorophenyl)carbamate, potentially leading to a milder, more selective, and less wasteful process.
CO2 as a C1 Synthon: Carbon dioxide is an abundant, non-toxic, and renewable carbon source. Research into its utilization for carbamate (B1207046) synthesis is a significant step towards sustainability. acs.orgmdpi.com Methodologies employing basic catalysts or titanium alkoxides have shown promise for the halogen-free synthesis of carbamates from CO2, amines, and alcohols. acs.orgmdpi.com Adapting these methods for the synthesis of halogenated carbamates like this compound would be a major advancement.
Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives is another critical aspect of sustainable synthesis. Deep eutectic solvents (DESs) and water have emerged as promising media for carbamate synthesis. nih.gov Furthermore, the development of reusable solid catalysts can simplify purification processes and reduce waste. Investigating the synthesis of this compound in such green solvent systems, perhaps coupled with novel catalytic approaches, represents a fertile area for future research.
| Green Synthesis Approach | Potential Advantages for this compound | Key Research Focus |
| Biocatalysis (e.g., Esterases) | High selectivity, mild reaction conditions, use of water as solvent. | Screening for suitable enzymes, optimizing reaction parameters. |
| CO2 as a C1 Synthon | Use of a renewable and non-toxic carbon source, halogen-free synthesis. | Development of efficient catalysts for the incorporation of CO2. |
| Green Solvents (e.g., DES, water) | Reduced environmental impact, improved safety. | Solubility and reactivity studies in alternative solvent systems. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by accelerating the design and property prediction of novel compounds. For this compound, these computational tools can open up new avenues for research and development:
QSAR Modeling for Activity and Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are powerful tools for predicting the biological activity and toxicity of chemical compounds based on their molecular structure. nih.govrsc.orgnih.gov By developing QSAR models for a series of halogenated carbamates, including this compound, researchers could predict their potential efficacy against various biological targets and identify potential safety concerns early in the development process.
Generative AI for Novel Analog Design: Generative AI models, such as REINVENT, are being used to design novel molecules with desired properties. mdpi.comresearchgate.net These models can be trained on existing datasets of active compounds to generate new molecular structures with potentially improved activity, selectivity, or pharmacokinetic profiles. Applying generative AI to the design of analogs of this compound could lead to the discovery of new compounds with enhanced therapeutic potential.
Predicting Physicochemical and ADME Properties: Machine learning models can be trained to predict a wide range of properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as physicochemical properties like solubility and stability. researchgate.netarkat-usa.org For this compound, such predictive models could guide the design of analogs with improved drug-like properties, increasing their chances of success in preclinical and clinical development.
Discovery of Novel Molecular Targets and Mechanistic Pathways through Advanced In Silico and In Vitro Screening
Identifying the molecular targets of a compound and elucidating its mechanism of action are crucial steps in understanding its biological effects. For this compound, a combination of computational and experimental screening methods can be employed to uncover novel therapeutic opportunities:
In Silico Screening for Target Identification: Virtual screening techniques, such as molecular docking, can be used to screen large libraries of biological targets to identify potential binding partners for this compound. nih.gov This approach can help to generate hypotheses about the compound's mechanism of action and guide further experimental validation.
In Vitro Screening against Diverse Biological Targets: A broad in vitro screening campaign against a panel of enzymes, receptors, and other biological targets can reveal unexpected activities of this compound. Carbamate derivatives have shown a wide range of biological activities, including inhibition of cholinesterases, and antimicrobial and antitubercular effects. rsc.orgmdpi.comnih.gov A systematic screening approach could uncover novel applications for this compound.
Elucidation of Mechanistic Pathways: Understanding the detailed molecular mechanisms by which this compound exerts its biological effects is essential for its further development. Studies on the photolysis of related bromo- and chloro-substituted benzyl derivatives have shown the potential for complex radical and ionic pathways, which can be influenced by the solvent and the nature of the halogen. researchgate.net Detailed mechanistic studies, combining experimental techniques with computational modeling, will be necessary to unravel the intricate pathways of this compound.
Design and Synthesis of Analogs with Tailored Reactivity, Selectivity, and Stability
The chemical structure of this compound offers multiple opportunities for modification to fine-tune its properties. The design and synthesis of analogs with tailored reactivity, selectivity, and stability is a key area for future research:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzyl and phenyl rings of this compound, as well as the carbamate linkage, can provide valuable insights into the structure-activity relationships of this class of compounds. researchgate.net By synthesizing and evaluating a library of analogs, researchers can identify the key structural features responsible for its biological activity and optimize them for improved performance.
Selective Synthesis of Polysubstituted Analogs: The development of selective and efficient synthetic methods is crucial for accessing a diverse range of analogs. Techniques such as nickel-catalyzed amination and palladium-catalyzed cross-coupling of aryl carbamates have been shown to be effective for the synthesis of polysubstituted aryl amines. nih.govmdpi.com Applying these methods to the synthesis of analogs of this compound would enable the exploration of a wider chemical space.
Enhancing Stability: The stability of a compound is a critical factor for its practical applications. For benzyl carbamates, stability can be influenced by the substituents on the aromatic rings. acs.org Future research could focus on designing analogs of this compound with improved metabolic and chemical stability, for example, by introducing blocking groups at sites of metabolic vulnerability.
Exploration of Supramolecular Chemistry and Self-Assembly Based on Compound Interactions
The ability of molecules to self-assemble into well-defined supramolecular structures is a fascinating area of research with potential applications in materials science and nanotechnology. The carbamate functional group, with its hydrogen bond donor and acceptor capabilities, is known to play a significant role in directing the self-assembly of molecules. nih.gov
Q & A
Basic: What synthetic methodologies are commonly employed for Benzyl N-(4-bromo-2-chlorophenyl)carbamate?
Answer:
The synthesis typically involves coupling benzyl carbamate with 4-bromo-2-chlorophenyl derivatives. A standard approach includes:
- Reagents : Triethylamine (base) in dichloromethane (DCM) or dimethylformamide (DMF) as a solvent .
- Procedure : Reacting benzyl chloroformate with 4-bromo-2-chloroaniline under anhydrous conditions at 0–5°C, followed by gradual warming to room temperature.
- Purification : Column chromatography using silica gel with ethyl acetate/hexane eluent.
Yield optimization often requires controlled stoichiometry and inert atmospheres to prevent side reactions.
Advanced: How can reaction conditions be systematically optimized for higher yield and purity?
Answer:
Optimization strategies include:
- Temperature Gradients : Testing reactions at 0°C, 25°C, and reflux to identify kinetic vs. thermodynamic control.
- Catalyst Screening : Evaluating bases like sodium bicarbonate versus triethylamine for deprotonation efficiency .
- Solvent Effects : Comparing polar aprotic solvents (DMF, acetonitrile) to non-polar solvents (toluene) to stabilize intermediates.
- In-line Analytics : Employing HPLC or GC-MS to monitor reaction progress and detect impurities early .
Advanced studies may use Design of Experiments (DoE) to model interactions between variables.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] expected at ~340.56 g/mol) .
- FTIR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
- Data Collection : Use single-crystal X-ray diffraction with Cu-Kα radiation.
- Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination .
- Refinement : SHELXL for least-squares refinement, addressing disorder in bromine/chlorine substituents .
- Visualization : ORTEP-3 for generating thermal ellipsoid plots to assess bond angles and torsional strain .
This method is critical for confirming regiochemistry and detecting polymorphism.
Basic: What biological activities have been reported for this compound?
Answer:
Preliminary studies indicate:
- Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (MIC ~32 µg/mL) via membrane disruption .
- Anticancer Potential : IC values of ~10 µM in breast cancer cell lines, possibly through apoptosis induction .
Comparisons with analogs (e.g., ethyl or propan-2-yl carbamates) show enhanced activity due to bromine’s electron-withdrawing effects .
Advanced: How to design a mechanistic study for its anticancer activity?
Answer:
- In Vitro Assays : Dose-response curves (MTT assay) across cell lines (e.g., MCF-7, HeLa).
- Molecular Docking : Use AutoDock Vina to model interactions with targets like tubulin or topoisomerase II .
- Pathway Analysis : Western blotting for apoptosis markers (caspase-3, PARP cleavage) .
- SAR Studies : Synthesize derivatives with varied halogens (e.g., fluoro, iodo) to correlate substituent effects with potency .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Storage : Tightly sealed containers in dry, well-ventilated areas at 2–8°C .
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced: How to reconcile discrepancies in reported solubility data?
Answer:
- Variable Analysis : Test solubility in DMSO, ethanol, and water at 25°C vs. 37°C.
- Purity Assessment : Use HPLC to confirm batch purity (>95% by area normalization) .
- Crystallinity Checks : Powder XRD to detect amorphous vs. crystalline forms, which affect solubility .
Contradictions may arise from residual solvents or polymorphic variations, requiring rigorous analytical validation.
Advanced: What computational approaches predict reactivity in derivatization reactions?
Answer:
- DFT Calculations : Gaussian 09 to model transition states for nucleophilic aromatic substitution (Br/Cl sites) .
- Molecular Dynamics : Simulate solvation effects in DMF or THF using GROMACS.
- QSPR Models : Correlate Hammett σ constants with reaction rates to guide substituent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
